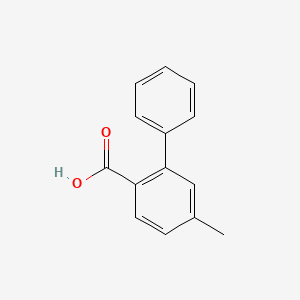

5-Methylbiphenyl-2-carboxylic acid

Description

Structural Significance within the Biphenyl (B1667301) Carboxylic Acid Class

The chemical architecture of 5-Methylbiphenyl-2-carboxylic acid is central to its utility and reactivity. The biphenyl framework, composed of two connected phenyl rings, provides a rigid yet conformationally flexible scaffold. The substituents—a carboxylic acid group at the 2-position and a methyl group at the 5-position—profoundly influence the molecule's physical and chemical properties.

The methyl group at the 5-position, while seemingly simple, also plays a crucial role. It enhances the hydrophobic character of the molecule and can influence its solubility in various organic solvents. cymitquimica.com The position of the methyl group can also affect the electronic properties of the aromatic rings and modulate the reactivity of the carboxylic acid group. Studies on related biphenyl derivatives have shown that the placement of methyl groups can impact thermal properties and be a critical factor in the design of materials like liquid crystals. utwente.nl The specific arrangement of these functional groups in this compound makes it a versatile precursor for creating more complex molecules with tailored properties. ontosight.ai

Historical Context of Research on Biphenyl Carboxylic Acids

The journey of biphenyl chemistry dates back over a century and a half, with early explorations into the synthesis of the biphenyl scaffold laying the groundwork for the development of compounds like this compound. The first successful attempts at forming a carbon-carbon bond between two aryl groups were reported in the mid-19th century. In 1862, the Wurtz-Fittig reaction emerged as an early method for synthesizing biphenyl derivatives, involving the coupling of aryl halides in the presence of sodium metal. rsc.org

Throughout the 20th century, a variety of other methods were developed, including the Ullmann reaction, which utilizes copper to facilitate the coupling of aryl halides. researchgate.net However, a significant leap in the synthesis of substituted biphenyls came with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the century. The Suzuki-Miyaura coupling, discovered in 1979, has become a particularly powerful and widely used method for creating biphenyl structures with a high degree of control and yielding good results. rsc.orgajgreenchem.com This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

These advancements in synthetic methodology have been pivotal in making a wide array of substituted biphenyl carboxylic acids, including this compound, readily accessible for research and development. This accessibility has, in turn, fueled their exploration in various scientific fields.

Overview of Key Research Areas Pertaining to this compound

This compound and its structural isomers serve as crucial intermediates in several key areas of chemical research and development.

Pharmaceutical and Medicinal Chemistry: A primary application of biphenyl carboxylic acid derivatives is in the synthesis of pharmaceutically active compounds. They are recognized as important structural motifs in drugs targeting a range of diseases. For instance, derivatives of biphenyl carboxylic acid have been investigated for their potential as anticancer agents. ajgreenchem.comajgreenchem.com They also form the core structure of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. derpharmachemica.comnih.gov The specific structure of this compound makes it a valuable precursor in the development of novel therapeutic agents.

Agrochemicals: Similar to their role in pharmaceuticals, these compounds are also used as building blocks in the synthesis of new agrochemicals, contributing to the development of more effective and selective pesticides and herbicides. cymitquimica.comcymitquimica.com

Materials Science: The rigid and tunable nature of the biphenyl scaffold makes it an attractive component in the design of advanced materials. Biphenyl derivatives are utilized in the creation of liquid crystals, which have widespread applications in display technologies. rsc.orgajgreenchem.com The specific substitution pattern of this compound can be exploited to fine-tune the properties of these materials.

Synthetic Organic Chemistry: Beyond its direct applications, this compound is a versatile intermediate in organic synthesis. The carboxylic acid and the aromatic rings provide multiple sites for further chemical transformations, allowing chemists to construct complex molecular architectures. ontosight.aicymitquimica.com

Physicochemical Properties of this compound and its Isomers

| Property | This compound | 2'-Methylbiphenyl-2-carboxylic acid | 4'-Methylbiphenyl-2-carboxylic acid |

| CAS Number | 92254-03-0 glpbio.com | 7111-77-5 cymitquimica.com | 114772-34-8 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂O₂ glpbio.com | C₁₄H₁₂O₂ cymitquimica.com | C₁₅H₁₄O₂ sigmaaldrich.com |

| Molecular Weight | 212.24 g/mol | 212.25 g/mol sigmaaldrich.com | 226.27 g/mol sigmaaldrich.com |

| Physical Form | Solid | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

Interactive Data Table: Key Identifiers

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound | 92254-03-0 | C₁₄H₁₂O₂ | This compound |

| 2'-Methylbiphenyl-2-carboxylic acid | 7111-77-5 | C₁₄H₁₂O₂ | 2'-(Methyl)biphenyl-2-carboxylic acid |

| 4'-Methylbiphenyl-2-carboxylic acid | 114772-34-8 | C₁₅H₁₄O₂ | 4'-Methylbiphenyl-2-carboxylic acid |

| 4'-Methylbiphenyl-2-carboxylic acid (2,5-difluoro-phenyl)-amide | Not Available | C₂₀H₁₅F₂NO | 4'-Methyl-biphenyl-2-carboxylic acid (2,5-difluoro-phenyl)-amide derpharmachemica.com |

| Methyl biphenyl-2-carboxylate | 16605-99-5 | C₁₄H₁₂O₂ | Methyl [1,1'-biphenyl]-2-carboxylate cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJRUBOCQCDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylbiphenyl 2 Carboxylic Acid and Its Derivatives

Carbon-Carbon Bond Formation Strategies in Biphenyl (B1667301) Synthesis

The creation of the biaryl C-C bond is the cornerstone of biphenyl synthesis. Modern organic chemistry offers several powerful, metal-catalyzed methods to achieve this transformation with high efficiency and control.

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. arabjchem.orgresearchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. gre.ac.uk For the synthesis of 5-Methylbiphenyl-2-carboxylic acid, a suitable approach would involve the coupling of a derivative of 2-bromobenzoic acid with 4-methylphenylboronic acid. The use of a water-soluble fullerene-supported PdCl2 nanocatalyst has been reported to efficiently catalyze such reactions at room temperature. researchgate.netresearchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. rsc.org

Table 1: Example of Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Catalyst | Pd(OAc)2 |

| Ligand | SPhos |

| Base | K3PO4 |

| Solvent | Dioxane/Water |

| Temperature | Reflux |

This table represents a typical set of conditions and may require optimization for specific substrates.

Catalyzed Aryl Coupling Methods (e.g., Gomberg-Bachmann reaction variants, Cu-catalyzed homocoupling)

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation involving the reaction of a diazonium salt with an aromatic compound. wikipedia.org While traditional Gomberg-Bachmann reactions often suffer from low yields and lack of regioselectivity, modern variants have improved their utility. wikipedia.orgresearchgate.net Copper-catalyzed modifications of this reaction have been developed to synthesize both symmetrical and unsymmetrical biaryls under milder conditions. researchgate.net

Copper-catalyzed homocoupling of arylboronic acids presents another route to symmetrical biphenyls. researchgate.netmdpi.com This method can be advantageous due to the lower cost and toxicity of copper catalysts compared to palladium. rsc.org The reaction mechanism is thought to involve transmetalation from boron to copper, followed by reductive elimination. mdpi.com The use of heterogeneous catalysts, such as Cu(I)-zeolites, offers the advantage of easy catalyst recovery and reuse. mdpi.com

Decarboxylative Coupling Reactions in Biphenyl Synthesis

Decarboxylative coupling has emerged as a powerful strategy for C-C bond formation, utilizing readily available carboxylic acids as coupling partners. d-nb.infowikipedia.org This approach is atom-economical, releasing CO2 as the only byproduct. wikipedia.org For the synthesis of biphenyls, this can involve the coupling of an aromatic carboxylic acid with an aryl halide or the oxidative homocoupling of two aromatic carboxylic acid molecules. d-nb.inforsc.org

These reactions are often catalyzed by palladium or copper systems, sometimes in combination with a silver co-catalyst. d-nb.inforsc.org The reaction proceeds through the decarboxylation of a metal carboxylate to form an aryl-metal intermediate, which then participates in the cross-coupling cycle. soci.org

Functionalization and Derivatization of the Biphenyl Carboxylic Acid Moiety

Once the this compound core has been synthesized, further modifications can be made to the aromatic rings or the carboxylic acid group to generate a diverse range of derivatives.

Introduction of Substituents on the Aromatic Rings

The introduction of new functional groups onto the biphenyl rings can be achieved through various C-H functionalization strategies. nih.gov Nitrile-directed C-H functionalization, for example, allows for the selective introduction of substituents at the meta position of a biphenyl system. nih.govrsc.org This method often employs a palladium catalyst in conjunction with a specialized ligand to achieve high regioselectivity. nih.govrsc.org

Table 2: C-H Functionalization Example

| Reaction | Catalyst System | Outcome |

| meta-Olefination | Pd(OAc)2 / 2-pyridone ligand | Introduction of an olefin at the meta position. nih.gov |

| meta-Acetoxylation | Pd(OAc)2 / 2-pyridone ligand | Introduction of an acetoxy group at the meta position. nih.gov |

| meta-Iodination | Pd(OAc)2 / 2-pyridone ligand | Introduction of an iodine atom at the meta position. nih.gov |

Synthesis of Carboxylic Acid Derivatives (e.g., amides, esters, tetrazoles)

The carboxylic acid group of this compound is a versatile handle for the synthesis of a variety of derivatives, including amides, esters, and tetrazoles.

Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. libretexts.orgd-nb.info Direct amidation methods using catalysts such as boric acid derivatives or titanium tetrachloride are also available and offer a more atom-economical route. d-nb.infoorganic-chemistry.org

Esters can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is also a common method for ester synthesis. chemicalbook.com For example, the methyl ester of 4'-Methylbiphenyl-2-carboxylic acid can be synthesized using methanol (B129727), DCC, and DMAP. chemicalbook.com

Tetrazoles are important bioisosteres of carboxylic acids and can be synthesized from the corresponding nitrile. derpharmachemica.com Therefore, conversion of the carboxylic acid group of this compound to a nitrile (4'-methylbiphenyl-2-carbonitrile) is the first step. researchgate.netacs.org The nitrile is then treated with an azide (B81097) source, such as sodium azide, often with a catalyst like ammonium (B1175870) chloride, to form the tetrazole ring via a [3+2] cycloaddition reaction. researchgate.netgoogle.com

Regioselective Functionalization Approaches (e.g., directed ortho metalation)

Regioselective functionalization is a cornerstone of modern organic synthesis, allowing for the precise introduction of chemical groups at specific positions on a molecule. For structures like this compound, this control is paramount for creating derivatives with desired properties. One of the most powerful strategies for achieving high regioselectivity in aromatic systems is Directed ortho Metalation (DoM).

The DoM reaction utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. This generates a stabilized organometallic intermediate that can then react with a wide range of electrophiles to introduce a new substituent. The carboxylic acid group, or more commonly a derivative like an N,N-dialkyl carboxamide, is a highly effective DMG. acs.org

In the context of biphenyl systems, the DoM strategy can be applied to one of the aromatic rings to introduce functionality with high precision. For instance, the synthesis of various substituted biphenyls, such as polychlorinated biphenyls (PCBs) for degradation studies, has been achieved with exceptional regiocontrol by combining DoM with Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netacs.org The process often involves the ortho metalation of a benzene (B151609) ring bearing a DMG, followed by reaction with an electrophile (like a boronic ester) to create a building block for a subsequent cross-coupling reaction. acs.org The choice of DMG and reaction conditions can overcome steric hindrance and dictate the position of functionalization. acs.org

A plausible DoM strategy for functionalizing a precursor to this compound would involve using the carboxyl group (or a more robust amide derivative) to direct lithiation to the C3 position. The resulting aryllithium species can then be quenched with an electrophile to install a desired functional group. This method's power lies in its ability to construct complex, highly substituted biaryl systems from simple starting materials. nih.govacs.org

Table 1: Directed ortho Metalation (DoM) Parameters for Aromatic Functionalization

| Directing Metalation Group (DMG) | Metalating Agent | Typical Electrophiles | Position of Functionalization | Reference |

|---|---|---|---|---|

| -CONR₂ (Amide) | s-BuLi or n-BuLi/TMEDA | I₂, TMSCl, Aldehydes, CO₂ | ortho to DMG | acs.org |

| -COOH (Carboxylic Acid) | n-BuLi, LDA | Ketones, Alkyl halides | ortho to DMG | nycu.edu.tw |

| -OMe (Methoxy) | n-BuLi | Boronic esters, Halogens | ortho to DMG | researchgate.net |

| -OMOM (Methoxymethyl ether) | s-BuLi | Boronic esters, Cl₂ | ortho to DMG | acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

Biphenyls substituted at the ortho positions, such as analogues of this compound, can exhibit a form of chirality known as atropisomerism. This arises from hindered rotation around the single bond connecting the two aryl rings, leading to stable, non-superimposable mirror-image conformations (enantiomers). The synthesis of a single enantiomer, or stereoselective synthesis, is a significant challenge in organic chemistry but is crucial for applications where specific stereochemistry is required.

Several strategies can be employed to achieve stereoselective synthesis of chiral biphenyls:

Auxiliary-Controlled Synthesis: This common approach involves attaching a chiral auxiliary to the molecule. The auxiliary's stereochemistry directs the formation of one atropisomer over the other during the key bond-forming step (e.g., Suzuki coupling). After the desired chirality is established, the auxiliary is removed. For example, chiral carboxylic acids can be converted into biphenyl amides, where the chirality of the acid influences the stereochemical outcome. researchgate.net

Substrate-Controlled Synthesis: In this method, a chiral center already present in one of the starting materials dictates the stereochemistry of the newly formed atropisomeric axis.

Catalyst-Controlled Synthesis: This advanced approach uses a chiral catalyst, often a transition metal complex with a chiral ligand, to influence the stereochemical outcome of the aryl-aryl bond formation. This is a highly efficient method as only a small amount of the chiral catalyst is needed.

The synthesis of polyhydroxylated pyrrolidines from a chiral aziridine, for instance, showcases how a starting material's chirality can direct subsequent reactions to yield a single isomer. nih.gov While not a biphenyl synthesis, the principle of using a chiral starting point to control stereochemistry is broadly applicable. nih.gov The development of stereoselective reactions is a continuing area of research, with methods like the nih.govresearchgate.net-Wittig-Still rearrangement being used to create specific stereoisomers in complex molecules. nih.gov For biphenyl carboxylic acids, these principles would be applied to the key aryl-aryl coupling step to control the axial chirality.

Table 2: Strategies for Stereoselective Synthesis of Chiral Biaryls

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct the stereochemical outcome of the coupling reaction. | Formation of a biphenyl amide from a chiral amine, followed by hydrolysis to the carboxylic acid. researchgate.net |

| Chiral Substrate | A pre-existing stereocenter in one of the coupling partners influences the atropisomeric ratio. | Coupling of a chiral aryl halide with a boronic acid. |

| Chiral Catalyst | A chiral transition metal catalyst (e.g., Palladium with a chiral phosphine (B1218219) ligand) is used to favor the formation of one enantiomer. | Asymmetric Suzuki-Miyaura coupling. |

Green Chemistry Principles and Sustainable Synthesis Routes for Biphenyl Carboxylic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of biphenyl carboxylic acids is an area where these principles have been successfully applied, leading to more sustainable and environmentally friendly manufacturing processes. tandfonline.com

A key focus has been the improvement of the Suzuki-Miyaura cross-coupling reaction, a fundamental method for creating the biphenyl scaffold. ajgreenchem.com Traditional Suzuki couplings often rely on organic solvents and expensive, sensitive palladium catalysts. orgsyn.org Green innovations address these issues:

Aqueous Solvents: Performing the Suzuki coupling in water or aqueous mixtures significantly reduces the reliance on volatile organic compounds (VOCs). tandfonline.com Researchers have developed efficient syntheses of biphenyldicarboxylic acids from halobenzoic acids and aryl boronic acids using biphasic systems with water as the primary solvent. scirp.orgscirp.org

Catalyst and Solvent Recycling: In some green protocols, the palladium catalyst is contained in an organic phase while the reactants and products are in an aqueous phase. scirp.orgscirp.org This allows for simple separation and the potential to reuse the catalyst and solvent for multiple cycles, drastically reducing waste and cost. scirp.orgscirp.org The use of a phase-transfer catalyst is often essential for the success of these biphasic reactions. scirp.orgscirp.org

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, minimizes solvent use, purification steps, and waste generation. Green, one-pot routes to biphenyldicarboxylic acids have been successfully demonstrated. scirp.orgscirp.org

Alternative Energy Sources: Microwave-assisted synthesis is another green technique applied to the creation of biphenyl derivatives and related heterocyclic compounds. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions. mdpi.com

Solvent-Free Reactions: Another sustainable approach involves the hydrolysis of biphenyl nitriles to the corresponding carboxylic acids. An environmentally friendly method has been developed where this saponification is carried out in water under pressure, completely avoiding the use of organic solvents and resulting in high yields and selectivity. google.com

These sustainable methods are not only environmentally beneficial but also often lead to more efficient and cost-effective processes, aligning with the goals of modern industrial chemistry. tandfonline.comresearchgate.net

Table 3: Comparison of Traditional vs. Green Synthesis Routes for Biphenyl Carboxylic Acids

| Feature | Traditional Route (e.g., Suzuki Coupling) | Green/Sustainable Route | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, THF, Dioxane) | Water, Aqueous mixtures, or Solvent-free | scirp.orgscirp.orggoogle.com |

| Catalyst | Often requires air-sensitive Pd(PPh₃)₄ | Air-stable Pd precursors (e.g., Pd(OAc)₂); Catalyst recycling | orgsyn.orgscirp.org |

| Energy | Conventional heating for extended periods | Microwave irradiation (reduced time); Lower energy demand | mdpi.com |

| Process | Multiple steps with intermediate isolation | One-pot procedures; Telescoped steps | tandfonline.comscirp.org |

| Waste | Significant solvent and catalyst waste | Minimized waste; Recyclable components | tandfonline.comscirp.org |

Comprehensive Spectroscopic Characterization and Structural Analysis of 5 Methylbiphenyl 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of protons and carbons, revealing the molecular skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 5-Methylbiphenyl-2-carboxylic acid provides specific information about the number, environment, and spatial arrangement of hydrogen atoms. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

The carboxylic acid proton characteristically appears as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The methyl group protons give rise to a sharp singlet, typically around 2.4 ppm. rsc.orgrsc.org The aromatic protons resonate in the 7-8 ppm region, displaying complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. rsc.orgrsc.org The exact chemical shifts and coupling constants (J-values) are crucial for assigning each proton to its specific position on the biphenyl (B1667301) rings.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11-12 | broad singlet | - |

| Aromatic Protons | ~7.2 - 8.1 | multiplet | various |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a characteristic downfield shift, typically in the range of 165-185 ppm. oregonstate.edu The aromatic carbons resonate between 120-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the methyl group and the carbons of the other ring showing distinct signals. The methyl carbon appears at a much higher field, typically around 21 ppm. rsc.org

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~170-175 |

| Aromatic C (quaternary) | ~130-145 |

| Aromatic CH | ~125-135 |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space connectivities, advanced 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two biphenyl rings and for assigning the quaternary (non-protonated) carbon signals, such as the carbonyl carbon and the carbons at the biphenyl linkage. youtube.com For instance, a correlation between the methyl protons and the aromatic carbons can confirm the position of the methyl group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. derpharmachemica.comsciencepublishinggroup.com

A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. libretexts.orgutdallas.edu The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. utdallas.eduudel.edu

The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. udel.edu The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region (below 1400 cm⁻¹). utdallas.edu

Key FT-IR Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Strong, Broad |

| C-H stretch (aromatic) | >3000 | Weak to Medium |

| C-H stretch (aliphatic) | <3000 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong, Sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. ias.ac.in While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as carboxylic acids. In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. These ions are then analyzed by the mass spectrometer.

For this compound, ESI-MS is typically used to confirm its molecular weight. The carboxylic acid group can be easily ionized, often by deprotonation to form a negatively charged ion [M-H]⁻ or by protonation to form a positively charged ion [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of the ionized molecule. For instance, in the analysis of related biphenyl carboxylic acid derivatives, ESI-MS has been successfully employed to identify the molecular ions. google.comderpharmachemica.com The technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. semanticscholar.org

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 213.25 |

| [M-H]⁻ | Deprotonated molecule | 211.23 |

This table presents the expected mass-to-charge ratios (m/z) for the protonated and deprotonated molecular ions of this compound based on its molecular weight of 212.24 g/mol . glpbio.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of atoms (typically xenon or argon) bombards a sample dissolved in a non-volatile liquid matrix (e.g., glycerol). This process desorbs and ionizes the analyte molecules, which are then analyzed.

FAB-MS has been utilized in the characterization of various biphenyl derivatives, providing clear molecular ion peaks. doi.org For this compound, FAB-MS can generate both positive and negative ions. The resulting spectrum would be expected to show a significant peak for the molecular ion, either as [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound. doi.orgsphinxsai.comchalcogen.ro Fragmentation patterns, although often less extensive than with harder ionization methods, can also be observed, offering clues to the molecule's structure.

| Technique | Ionization Method | Typical Ions Observed | Key Application |

| ESI-MS | Soft ionization from a solution | [M+H]⁺, [M-H]⁻ | Molecular weight determination of polar compounds |

| FAB-MS | Soft ionization from a matrix | [M+H]⁺, [M-H]⁻ | Molecular weight determination, analysis of less volatile compounds |

This table provides a comparative overview of ESI-MS and FAB-MS techniques as applied to the analysis of organic molecules like this compound.

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

X-ray diffraction is a primary method for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the physical and chemical properties of a material.

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and torsional angles. To perform this analysis, a single, high-quality crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. ub.edu

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles that describe the conformation around a chemical bond. |

This table outlines the key crystallographic parameters that can be obtained from a single-crystal X-ray diffraction study.

Analysis of Polymorphism and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. nih.govscience.gov The study of polymorphism is particularly important in the pharmaceutical industry. core.ac.uk

The analysis of the crystal packing of this compound, as determined by single-crystal XRD, would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules are arranged in the crystal lattice. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a significant role in the crystal packing, likely forming dimers or chains. The way these molecules pack can influence the potential for polymorphism. Different packing arrangements can lead to different polymorphs with distinct properties. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. americanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample is used, which contains a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. govinfo.gov

PXRD is a valuable tool for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the crystalline phase of this compound. crystallography.net

Polymorph Screening: PXRD can be used to distinguish between different polymorphic forms of a compound, as each polymorph will have a unique diffraction pattern. core.ac.uknih.gov

Determination of Crystallinity: The technique can differentiate between crystalline and amorphous materials.

Unit Cell Refinement: While not as precise as single-crystal XRD, PXRD data can be used to refine the unit cell parameters of a known crystal structure. rsc.org

The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being characteristic of its crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the biphenyl system, which is influenced by the carboxylic acid and methyl substituents. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals.

The electronic spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the biphenyl core. Biphenyl itself exhibits a strong absorption band around 247-250 nm. scispace.comscribd.com This absorption corresponds to the electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated π-system of the two phenyl rings.

The presence of substituents on the biphenyl rings, namely the methyl group at the 5-position and the carboxylic acid group at the 2-position, influences the energy of these transitions and consequently the position of the absorption maxima (λmax). The methyl group, being an electron-donating group (auxochrome), typically causes a small bathochromic shift (red shift) to a longer wavelength. Conversely, steric hindrance between the substituent at the 2-position (carboxylic acid) and the second phenyl ring can force the rings out of planarity. This reduces the extent of π-conjugation, leading to a hypsochromic shift (blue shift) and a decrease in the molar absorptivity (hypochromic effect). For instance, 2-methylbiphenyl (B165360) shows a λmax at 237 nm (ε = 10250), a blue shift compared to biphenyl's λmax of 250 nm (ε = 19000). scribd.com

The carboxylic acid group contains both π electrons in the carbonyl double bond and non-bonding (n) electrons on the oxygen atoms. Therefore, in addition to the π → π* transitions of the aromatic system, a weak n → π* transition originating from the carbonyl group is expected. In simple, non-conjugated carboxylic acids, this transition is typically observed at a lower wavelength, around 210 nm. researchgate.net In the context of this compound, this transition may be masked by the much stronger π → π* absorptions of the biphenyl system.

A related compound, Telmisartan, which contains a biphenyl-2-carboxylic acid moiety as part of a larger chromophore, exhibits an absorption maximum at 291 nm in a mixture of DMF and 0.1N HCl. rjptonline.org This indicates that the biphenyl-2-carboxylic acid structure can contribute to absorption at longer wavelengths when part of an extended conjugated system.

Table 1: Typical UV-Vis Absorption Maxima for Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent/Notes | Reference |

| Biphenyl | 247 | - | - | scispace.com |

| Biphenyl | 250 | 19000 | - | scribd.com |

| 2-Methylbiphenyl | 237 | 10250 | - | scribd.com |

| Carboxylic Acids (unconjugated) | ~210 | - | - | researchgate.net |

| Telmisartan | 291 | - | DMF/0.1N HCl | rjptonline.org |

The analysis of the UV-Vis spectrum of this compound would thus involve identifying the strong π → π* transitions of the substituted biphenyl system, which are anticipated to be blue-shifted relative to planar biphenyl due to steric hindrance, and potentially a weaker, often obscured, n → π* transition from the carboxylic acid group. The exact λmax and molar absorptivity values would be dependent on the solvent used for the analysis due to solvent-solute interactions.

Mechanistic Investigations of Reactivity and Transformation Pathways

Exploration of the Carboxylic Acid Moiety's Reactivity

The carboxylic acid group is a primary site of reactivity in 5-Methylbiphenyl-2-carboxylic acid, engaging in several characteristic reactions.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. libretexts.org The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. libretexts.orgpressbooks.pub This intermediate then collapses, expelling the leaving group to yield the substituted product. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.orguomustansiriyah.edu.iq Carboxylic acids themselves are less reactive than acid chlorides and anhydrides due to the poor leaving group ability of the hydroxyl group. libretexts.org Their reactivity can be enhanced by protonation of the carbonyl oxygen in the presence of a strong acid, which makes the carbonyl carbon more electrophilic. libretexts.orgpressbooks.pub

For this compound, conversion to more reactive derivatives is a common strategy. For instance, it can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org This acid chloride can then readily react with various nucleophiles. For example, reaction with an alcohol yields an ester, while reaction with a carboxylate anion produces an acid anhydride. uomustansiriyah.edu.iq The esterification of biphenyl-2-carboxylic acid with methanol (B129727) can also be achieved directly in the presence of an acid catalyst like sulfuric acid. ontosight.ai

Table 1: Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Relative Reactivity |

|---|---|---|

| Acid Chloride | R-COCl | Highest |

| Acid Anhydride | R-CO-O-CO-R' | High |

| Ester | R-COOR' | Moderate |

| Carboxylic Acid | R-COOH | Moderate |

| Amide | R-CONH₂ | Low |

| Carboxylate | R-COO⁻ | Lowest |

This table is based on the general reactivity order of carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org

The acidity of a carboxylic acid is influenced by the electronic effects of substituents on the molecule. pharmaguideline.com Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion through inductive effects or resonance. pharmaguideline.comopenstax.org Conversely, electron-donating groups decrease acidity by destabilizing the carboxylate anion. pharmaguideline.comlibretexts.org

The substituent effects also impact the reactivity of the carboxylic acid group. A decrease in acidity due to the electron-donating methyl group implies a less stable carboxylate anion, which can influence the rates of reactions where the carboxylate is an intermediate.

Table 2: Predicted Effect of Substituents on Acidity of Benzoic Acid Derivatives

| Substituent | Position | Electronic Effect | Predicted Effect on Acidity |

|---|---|---|---|

| -CH₃ | para | Electron-donating | Decrease |

| -NO₂ | para | Electron-withdrawing | Increase |

| -OCH₃ | para | Electron-donating | Decrease |

| -Cl | para | Electron-withdrawing (inductive) | Increase |

This table illustrates the general principles of substituent effects on the acidity of aromatic carboxylic acids. openstax.org

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO₂). allen.inwikipedia.org Simple carboxylic acids are generally resistant to decarboxylation unless harsh conditions like high temperatures are applied. wikipedia.org However, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. masterorganicchemistry.com

While this compound does not have a β-keto group, decarboxylation can be induced under specific conditions. For instance, some aryl carboxylic acids can undergo decarboxylation to form aryl anions, which can then participate in other reactions. allen.in The mechanism often involves the formation of a carbanion intermediate after the loss of CO₂. wikipedia.org The stability of this carbanion is a key factor in the feasibility of the reaction. In some cases, metal salts, particularly those of copper, can catalyze the decarboxylation of aryl carboxylates. allen.in

Reactivity of the Biphenyl (B1667301) Core

The biphenyl ring system of this compound is also a site of chemical reactivity, primarily through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Biphenyls, like benzene (B151609), undergo electrophilic aromatic substitution reactions. rsc.org The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. lumenlearning.comlibretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com The substituents already present on the biphenyl ring direct the position of the incoming electrophile. The carboxylic acid group is a deactivating group and a meta-director, while the methyl group is an activating group and an ortho-, para-director. The outcome of an electrophilic substitution on this compound would depend on the reaction conditions and the relative directing effects of these two groups.

Nucleophilic Aromatic Substitution (SNA_r): Aromatic nucleophilic substitution is the replacement of a leaving group on an aromatic ring by a nucleophile. govtpgcdatia.ac.in This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the ring for nucleophilic attack. pressbooks.pubmasterorganicchemistry.com The reaction often proceeds through an addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. govtpgcdatia.ac.in Another pathway for nucleophilic aromatic substitution involves the formation of a highly reactive benzyne (B1209423) intermediate through an elimination-addition mechanism. govtpgcdatia.ac.inpressbooks.pub In the context of this compound, while it doesn't have a typical leaving group for SNA_r, synthetic strategies can be designed to introduce one, or reactions could potentially proceed through a benzyne-type intermediate under forcing conditions.

Radical reactions offer alternative pathways for the transformation of this compound. The carboxylic acid moiety can be a precursor for radical generation. For example, under certain photocatalytic conditions, carboxylic acids can undergo decarboxylation to form alkyl or aryl radicals. nih.gov These radicals can then be trapped by other reagents to form new bonds. nih.gov

The biphenyl core can also participate in radical reactions. For instance, radical-nucleophilic aromatic substitution (S_RN1) is a type of substitution where a substituent on an aromatic ring is replaced by a nucleophile via a free radical intermediate. dalalinstitute.com This mechanism involves the formation of a radical anion from the aryl halide, which then fragments to an aryl radical. dalalinstitute.com This aryl radical can then react with a nucleophile. While not a direct reaction of this compound itself, this highlights the potential for radical-mediated transformations on the biphenyl system if a suitable leaving group is present.

Reaction Kinetics and Thermodynamic Studies of Transformation Pathways

The study of reaction kinetics and thermodynamics for the transformation of this compound is crucial for understanding its reactivity. While specific quantitative data for this exact molecule is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as other substituted biphenyl-2-carboxylic acids and aromatic carboxylic acids in general.

Transformation pathways for biphenyl-2-carboxylic acids often involve reactions such as esterification, amide formation, and intramolecular cyclization. A key transformation for substituted biphenyl-2-carboxylic acids is the acid-catalyzed intramolecular cyclization (a type of Friedel-Crafts acylation) to form fluorenone derivatives. The kinetics of such reactions are typically studied to determine rate constants, activation energies, and the influence of substituents.

For instance, studies on the cyclodehydration of 2-benzylbenzoic acids, which share a similar structural motif for cyclization, show that the reaction rates are highly dependent on the acidity of the medium and the nature of the substituents on the aromatic rings. open.ac.uk Hammett analysis, a common tool in physical organic chemistry, is often employed to quantify the electronic effects of substituents on reaction rates. In related systems, such as the methanolysis of benzhydrols derived from biphenyl-2-carboxylic acids, a good correlation is found between the reaction rate and Hammett σ+ parameters, indicating the development of significant positive charge in the transition state. rsc.orgrsc.org This suggests that the methyl group at the 5-position in this compound, being an electron-donating group, would likely influence the rate of such transformations.

Kinetic data for the reaction of diazodiphenylmethane (B31153) with various biphenyl-4-carboxylic acids in different alcohols have been determined, showing how substituent effects are transmitted through the biphenyl system. rsc.org Although this is a different isomer, the principles of electronic effect transmission are relevant.

Table 1: Illustrative Kinetic Data for the Methanolysis of Substituted Benzhydrols (Analogous Systems) This table presents hypothetical data based on findings for related structures to illustrate expected trends. rsc.org

| Substituent (X) in Fluorenol Analogue | Rate Constant (k, s⁻¹) | Relative Rate |

| 4'-Methoxy | 8.5 x 10⁻⁴ | 15.7 |

| 4'-Methyl | 2.1 x 10⁻⁴ | 3.9 |

| Hydrogen | 5.4 x 10⁻⁵ | 1.0 |

| 4'-Chloro | 1.2 x 10⁻⁵ | 0.22 |

| 4'-Nitro | 3.0 x 10⁻⁷ | 0.005 |

This data is illustrative and represents the kind of structure-activity relationships expected.

Thermodynamic considerations for the transformation of carboxylic acids involve changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For a reaction to be spontaneous, ΔG must be negative. In transformations like esterification, the reaction is typically reversible, and the position of the equilibrium is governed by the relative stabilities of reactants and products. saskoer.ca The formation of water as a byproduct in esterification means its removal can drive the reaction to completion. For intramolecular cyclizations, the formation of a stable, conjugated fluorenone system often provides a strong thermodynamic driving force.

Solvent Effects and Reaction Medium Influence on Reactivity

In reactions involving charged intermediates or transition states, the polarity of the solvent plays a paramount role. For example, in SN1-type reactions, where a carbocation is formed, polar protic solvents can stabilize the intermediate through hydrogen bonding and a high dielectric constant, thus accelerating the reaction. Conversely, for SN2 reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing its effective reactivity. researchgate.net

For the esterification of carboxylic acids, the alcohol reactant itself can often serve as the solvent, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product. saskoer.ca In the synthesis of methyl biphenyl-2-carboxylate, the esterification of biphenyl-2-carboxylic acid is conducted with methanol in the presence of an acid catalyst. ontosight.ai

The influence of the reaction medium extends beyond just the solvent to include factors like pH and the presence of catalysts. numberanalytics.com In the acid-catalyzed cyclization of biphenyl-2-carboxylic acids to fluorenones, strong acids like sulfuric acid or methanesulfonic acid are used not just as catalysts but as the reaction medium itself. open.ac.uk The acidity of the medium is crucial for protonating the carboxylic acid group, making it a more reactive electrophile for the intramolecular Friedel-Crafts reaction.

Table 2: General Influence of Solvent Type on Carboxylic Acid Reactions This table provides a general overview of expected solvent effects based on established chemical principles. numberanalytics.comresearchgate.netacs.org

| Reaction Type | Solvent Class | General Effect on Rate | Rationale |

| SN1-type (e.g., solvolysis) | Polar Protic (e.g., Methanol, Water) | Increase | Stabilization of carbocationic intermediate and leaving group through hydrogen bonding and high dielectric constant. |

| SN2-type (e.g., esterification with alkyl halide) | Polar Aprotic (e.g., DMF, DMSO) | Increase | Solvates the counter-ion, leaving a "naked" and more reactive nucleophilic carboxylate. |

| Esterification (Fischer) | Alcohol (corresponding to ester) | Increase | Acts as both reactant and solvent, shifting equilibrium towards products. |

| Friedel-Crafts Acylation (intramolecular) | Non-polar (e.g., Dichloromethane) with Lewis/Brønsted Acid | Facilitates Reaction | Solubilizes reactants while the strong acid catalyst activates the carbonyl group for electrophilic attack. |

The reactivity of this compound in a given transformation is therefore a complex interplay of its inherent electronic and steric properties, the specific reaction conditions employed, and the nature of the surrounding medium.

Computational Chemistry and Theoretical Modeling of 5 Methylbiphenyl 2 Carboxylic Acid Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for studying medium-sized organic molecules like 5-Methylbiphenyl-2-carboxylic acid. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately predict molecular geometries and various electronic properties. tandfonline.com

Molecular Geometry: The first step in a DFT study is typically a geometry optimization, which finds the lowest energy arrangement of the atoms. For this compound, this involves determining the precise bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. The presence of the methyl and carboxylic acid groups at the ortho positions of their respective rings introduces steric hindrance that significantly influences the molecule's preferred conformation.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical but realistic data based on typical DFT calculations for similar molecules.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (inter-ring) Bond Length | ~1.49 Å | The single bond connecting the two phenyl rings. |

| Phenyl-Phenyl Dihedral Angle | ~60-70° | The twist angle between the two aromatic rings, influenced by steric hindrance. |

| C=O Bond Length | ~1.21 Å | The double bond of the carboxylic acid carbonyl group. |

| C-O Bond Length | ~1.35 Å | The single bond of the carboxylic acid hydroxyl group. |

| O-H Bond Length | ~0.97 Å | The bond of the carboxylic acid hydroxyl group. |

Electronic Properties: DFT is also used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. Mulliken charge analysis distributes the total molecular charge among the atoms, revealing the electrostatic nature of different parts of the molecule. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the hydroxyl hydrogen. tandfonline.com

While DFT is a workhorse, other methods offer different advantages.

Ab Initio Methods: These methods, Latin for "from the beginning," compute solutions to the Schrödinger equation with no experimental parameters. libretexts.org Hartree-Fock (HF) is the simplest ab initio method. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF result to include electron correlation, which is crucial for high-accuracy energy calculations. While computationally expensive, these methods can provide benchmark data for ground and excited state properties. libretexts.org

Semi-Empirical Methods: These methods, such as AM1, PM3, and RM1, are significantly faster than DFT or ab initio methods because they simplify the calculations by using parameters derived from experimental or high-level theoretical data. nottingham.ac.uknih.govscielo.br This speed allows for the study of much larger systems or longer timescale phenomena. nih.gov However, their accuracy is limited to molecules similar to those used in their parameterization. libretexts.orgnottingham.ac.uk They can be useful for initial conformational searches or for modeling large systems where this compound is a component.

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. For the biphenyl (B1667301) core, the PES reveals the energy barrier to rotation. In 2-methylbiphenyl (B165360), a close analog, the energy difference between the minimum energy conformation (dihedral angle ~56°) and the perpendicular conformation (90°) is approximately 0.86 kcal/mol. nih.gov A similar barrier is expected for this compound, indicating that the molecule is conformationally flexible at room temperature but has a clear preference for a twisted, non-planar structure.

The carboxylic acid group also has two primary planar conformations: syn and anti, defined by the O=C-O-H dihedral angle being approximately 0° and 180°, respectively. nih.gov The syn conformation is generally more stable, but the anti conformer can be significantly populated in aqueous solutions due to more favorable interactions with water molecules. nih.govnih.gov

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C), one can predict the NMR spectrum. These predicted shifts are invaluable for assigning peaks in an experimental spectrum and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical but realistic data based on typical computational methods.

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 12.0 ppm | 10.0 - 13.0 ppm |

| Aromatic Protons (Ar-H) | 7.2 - 8.0 ppm | 7.0 - 8.5 ppm | |

| Methyl Protons (-CH₃) | ~2.4 ppm | 2.2 - 2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm | 165 - 185 ppm |

| Aromatic Carbons (Ar-C) | 125 - 145 ppm | 120 - 150 ppm | |

| Methyl Carbon (-CH₃) | ~21 ppm | 20 - 25 ppm | |

| IR | O-H stretch (broad) | ~3000 cm⁻¹ | 2500 - 3300 cm⁻¹ msu.edu |

| C=O stretch | ~1720 cm⁻¹ | 1690 - 1760 cm⁻¹ libretexts.org | |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | 3000 - 3100 cm⁻¹ libretexts.org |

| UV-Vis | π → π* transition | ~215 nm, ~250 nm | ~210 nm (unconjugated), >230 nm (conjugated) libretexts.org |

IR Vibrational Frequencies: DFT calculations can determine the vibrational frequencies corresponding to the normal modes of molecular motion. tandfonline.com These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve excellent agreement with experimental data. researchgate.net This analysis helps assign specific vibrational modes, such as the characteristic O-H and C=O stretches of the carboxylic acid group and the C-C stretches of the aromatic rings. tandfonline.comlibretexts.org

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, the main absorptions would be due to π → π* transitions within the aromatic system. libretexts.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For example, in the Fischer esterification of this compound with an alcohol, DFT can be used to model each step of the mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol.

Proton transfer to form a water leaving group.

Elimination of water.

Deprotonation to yield the final ester product. masterorganicchemistry.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. This analysis can reveal the rate-determining step and provide insights into how substituents or catalysts influence the reaction. dtu.dk

Table 3: Key Parameters from a Hypothetical Reaction Mechanism Study (Fischer Esterification)

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Ea) | Energy barrier from reactants to the highest transition state. | Determines the reaction rate. A lower Ea means a faster reaction. |

| Reaction Enthalpy (ΔH) | The net energy difference between products and reactants. | Indicates if the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Reveals the precise arrangement of atoms during the bond-breaking/forming process. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While electronic structure methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. d-nb.info MD simulations solve Newton's equations of motion for a system, providing a "movie" of molecular behavior.

For this compound, an MD simulation can reveal:

Dynamic Conformational Changes: How the dihedral angle between the phenyl rings fluctuates over time in a solution.

Solvent Interactions: How solvent molecules, such as water, arrange themselves around the solute. MD simulations can quantify the hydrogen bonds between the carboxylic acid group and surrounding water molecules, providing insight into solubility and the stabilization of different conformers. nih.govresearchgate.net

Behavior in Complex Environments: MD is extensively used to study how a ligand like this compound might bind to and interact with a biological target, such as a protein active site. mdpi.com The simulation can show how the ligand adapts its conformation to fit into a binding pocket and identify the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in identifying the key structural parameters that govern their therapeutic effects, such as anti-inflammatory or analgesic properties. These models provide valuable insights for the rational design of new, more potent derivatives.

Research into the QSAR of biphenyl derivatives has highlighted the importance of various structural parameters in determining their biological activity. These parameters can be broadly categorized into topological, electronic, and steric descriptors.

Topological Descriptors: These descriptors quantify the atomic arrangement and connectivity within a molecule. For biphenyl carboxamide analogs, which share a structural resemblance to this compound, 2D-QSAR studies have revealed the significance of topological indices in predicting anti-inflammatory activity. walshmedicalmedia.commedcraveonline.com These indices mathematically encode information about the size, shape, and degree of branching of the molecule. A study on biphenyl carboxamide analogues demonstrated a good correlation between topological descriptors and analgesic activity, achieving a coefficient of determination (r²) of 0.842. walshmedicalmedia.com

Steric and Shape Descriptors: The three-dimensional shape and size of a molecule are critical for its ability to bind to a specific receptor or enzyme active site. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to model these steric and electrostatic fields. researchgate.net For biphenyl carboxylic acid derivatives acting as MMP-3 inhibitors, molecular docking combined with 3D-QSAR has been used to elucidate the optimal spatial arrangement for inhibitory activity. researchgate.net These studies often reveal that the bulk and orientation of substituents on the biphenyl core are critical for achieving high potency.

A QSAR study on a series of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, which are structurally related to this compound, identified a statistically significant model for anti-inflammatory activity. medcraveonline.com The model indicated that specific substitutions on the phenyl ring attached to the carboxamide linkage are crucial for activity.

The following interactive data table presents a hypothetical set of structural parameters and their correlation with the biological activity of a series of this compound derivatives. This table is representative of the types of data generated in a QSAR study.

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| 1 | -H | 212.24 | 3.5 | 2.1 | 15.2 |

| 2 | -Cl | 246.68 | 4.2 | 2.8 | 8.5 |

| 3 | -F | 230.23 | 3.7 | 2.6 | 10.1 |

| 4 | -OCH₃ | 242.27 | 3.4 | 2.5 | 12.8 |

| 5 | -NO₂ | 257.24 | 3.6 | 4.5 | 5.3 |

| 6 | -NH₂ | 227.27 | 3.1 | 1.8 | 20.7 |

Detailed Research Findings:

A multiple linear regression (MLR) analysis on a series of biphenyl carboxamide analogs yielded a QSAR model with a squared correlation coefficient (r²) of 0.800 for the training set and a predicted r² of 0.7217, indicating a robust and predictive model. medcraveonline.com The descriptors in the final equation often relate to the electronic and steric nature of the substituents. For example, the presence of specific groups at certain positions can either enhance or diminish the biological response.

In another study on biphenyl-2-oxadiazoles derived from 4'-methylbiphenyl-2-carbohydrazide, a 2D-QSAR model was developed using multiple linear regression. derpharmachemica.com This model provided insights into the structural requirements for anti-inflammatory and analgesic activities.

Ultimately, the goal of these QSAR studies is to develop predictive models that can guide the synthesis of new derivatives of this compound with improved therapeutic profiles. medcraveonline.com By understanding the quantitative impact of different structural features, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

Coordination Chemistry and Supramolecular Assemblies of Biphenyl Carboxylic Acids

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Carboxylic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. d-nb.infosci-hub.se The design and synthesis of MOFs are of great interest for applications in gas storage, separation, catalysis, and sensing. d-nb.infosci-hub.seresearchgate.net Carboxylic acids are among the most widely used functional groups in the organic linkers for MOF synthesis. researchgate.net

The synthesis of MOFs can be achieved through various methods, including solvothermal, hydrothermal, microwave-assisted, and sonochemical techniques. d-nb.infojchemrev.commdpi.com The solvothermal method is one of the most common approaches for preparing MOFs, often yielding a variety of morphologies. d-nb.info For instance, trivalent metal-organic frameworks have been synthesized under solvothermal conditions using metal nitrates and terephthalic acid in a solvent like dimethylformamide. researchgate.net Similarly, copper(II)-based MOFs have been constructed using solvothermal reactions with various carboxylic acid linkers. d-nb.info

While specific research on MOFs constructed from 5-Methylbiphenyl-2-carboxylic acid is not extensively documented, its structural features suggest its potential as a ligand in MOF synthesis. The biphenyl (B1667301) backbone provides a rigid scaffold, and the carboxylic acid group can coordinate with metal centers. The methyl group at the 5-position can influence the framework's porosity and surface properties. The synthesis would likely involve the reaction of this compound with a suitable metal salt under solvothermal or hydrothermal conditions. The choice of metal ion and reaction conditions would be crucial in determining the final topology and properties of the resulting MOF. researchgate.net For example, the reaction of biphenyltetracarboxylic acids with different metal ions like cobalt and zinc has led to the formation of various coordination polymers with distinct three-dimensional networks. nih.govnih.gov

Table 1: Common Synthesis Methods for Metal-Organic Frameworks

| Synthesis Method | Description |

|---|---|

| Solvothermal | The reaction is carried out in a sealed vessel at a temperature higher than the boiling point of the solvent. d-nb.info |

| Hydrothermal | Similar to solvothermal, but the solvent is water. mdpi.com |

| Microwave-Assisted | Uses microwave radiation to rapidly heat the reactants, leading to faster synthesis times. jchemrev.com |

| Sonochemical | Utilizes ultrasound to induce the formation of MOFs, often at room temperature. mdpi.com |

Formation of Coordination Polymers and Hybrid Materials

Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. nih.gov Biphenyl carboxylic acids are excellent candidates for the construction of coordination polymers due to their versatile coordination modes. researchgate.net The resulting materials can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.net

For example, two new coordination polymers were constructed using 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2'-bipyridine, resulting in a 2D layer and a 1D ladder chain structure. nih.gov Another study reported the synthesis of two Co(II)-based coordination polymers using biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands, which formed 3D networks. nih.gov Similarly, five different cadmium(II) coordination polymers were synthesized using 2,3′,5,5′-biphenyltetracarboxylic acid and various bis(imidazole) ligands, demonstrating the versatility of biphenyl carboxylic acids in generating diverse structures. rsc.org

Supramolecular Self-Assembly Principles and Mechanisms

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. In the context of this compound, several key interactions govern its assembly in the solid state.

Hydrogen bonding is a dominant force in the crystal engineering of carboxylic acids. rsc.org Carboxylic acids typically form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers with an R(8) topology. researchgate.net These dimers can then be further assembled into higher-order structures through other interactions. rsc.org In more complex systems, such as those involving α-hydroxy carboxylic acids, a variety of hydrogen bonding motifs can be observed, including chains and rings. mdpi.com The presence of other functional groups can lead to the formation of heterosynthons, such as the carboxyl/pyrazine supramolecular heterosynthons. rsc.org

For this compound, the carboxylic acid group is expected to form strong hydrogen-bonded dimers. The resulting supramolecular architecture will also be influenced by weaker C-H···O interactions involving the methyl group and the aromatic rings. rsc.org The analysis of hydrogen bonding patterns is crucial for understanding and predicting the crystal structures of such compounds.

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.org These interactions are crucial in stabilizing the solid-state structures of many organic molecules, including those with biphenyl backbones. researchgate.netcymitquimica.com The parallel stacking of aromatic rings can occur in a sandwich or a displaced arrangement. libretexts.org The strength of the interaction is influenced by the electron density of the aromatic rings, with electron-rich and electron-poor rings often exhibiting favorable interactions. libretexts.org

The biphenyl moiety of this compound provides a platform for significant π-π stacking interactions. cymitquimica.com These interactions will play a key role in the packing of the molecules in the crystal lattice, often working in concert with hydrogen bonding to form extended 2D or 3D supramolecular structures. rsc.orgresearchgate.net

Functional Material Design Utilizing Biphenyl Carboxylic Acid Scaffolds (e.g., porous materials, sensors)

The unique structural and electronic properties of biphenyl carboxylic acids make them attractive scaffolds for the design of functional materials. researchgate.net MOFs and coordination polymers derived from these ligands can exhibit porosity, making them suitable for applications in gas storage and separation. researchgate.net For example, MOFs with uncoordinated carboxylic acid groups have been shown to be effective for metal capture and dye adsorption. rsc.org

Furthermore, the luminescent properties of coordination polymers based on biphenyl carboxylic acids can be exploited for the development of chemical sensors. nih.govnih.gov The fluorescence of these materials can be sensitive to the presence of certain analytes. For instance, some zinc-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid show strong fluorescence. nih.gov While specific applications for this compound are still under exploration, its structural similarity to other functional biphenyl carboxylic acids suggests its potential in the design of new porous materials and sensors. The methyl group could be used to fine-tune the properties of the resulting materials, such as their hydrophobicity and selectivity.

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 92254-03-0 | C₁₄H₁₂O₂ | 212.24 |

| 2'-Methylbiphenyl-2-carboxylic acid | 7111-77-5 | C₁₄H₁₂O₂ | 212.24 |

| 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 | C₁₅H₁₄O₂ | 226.27 |

| 4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzimidazol-1'-yl)methyl]-2-biphenylcarboxylic acid | 1026353-20-7 | C₃₃H₃₀N₄O₂ | 514.62 |

| Biphenyl-2,2',5,5'-tetracarboxylic acid | Not specified | C₁₆H₁₀O₈ | 330.25 |

| 2,3′,5,5′-Biphenyltetracarboxylic acid | Not specified | C₁₆H₁₀O₈ | 330.25 |

| 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | Not specified | C₁₆H₁₂O₇ | 316.26 |